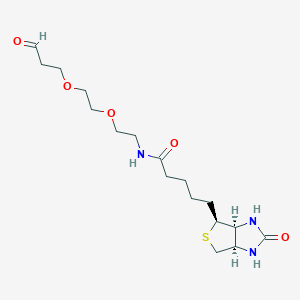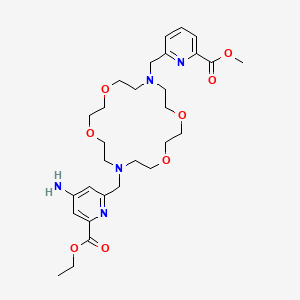
Dbco-nhco-peg2-CH2cooh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dbco-nhco-peg2-CH2cooh, also known as 3-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]propanoic acid, is a polyethylene glycol-based PROTAC linker. This compound is widely used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to target and degrade specific proteins within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dbco-nhco-peg2-CH2cooh involves multiple steps, starting with the preparation of the dibenzocyclooctyne (DBCO) group, followed by the incorporation of the polyethylene glycol (PEG) chain, and finally the attachment of the carboxylic acid group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Dbco-nhco-peg2-CH2cooh undergoes various chemical reactions, including:
Click Chemistry Reactions: The DBCO group is highly reactive and undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules.
Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.
Common Reagents and Conditions
Click Chemistry: Azide-containing molecules, typically under mild conditions without the need for copper catalysts.
Esterification: Alcohols in the presence of acid catalysts.
Amidation: Amines in the presence of coupling agents such as carbodiimides.
Major Products
Click Chemistry: Formation of triazole-linked products.
Esterification and Amidation: Formation of esters and amides, respectively.
Wissenschaftliche Forschungsanwendungen
Dbco-nhco-peg2-CH2cooh has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs and other complex molecules.
Biology: Employed in the functionalization of biomolecules for imaging and tracking studies.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the production of advanced materials and nanotechnology.
Wirkmechanismus
Dbco-nhco-peg2-CH2cooh exerts its effects through its highly reactive DBCO group, which undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules. This reaction forms stable triazole linkages, enabling the conjugation of various functional groups to biomolecules. The polyethylene glycol chain provides water solubility and biocompatibility, while the carboxylic acid group allows for further functionalization .
Vergleich Mit ähnlichen Verbindungen
Dbco-nhco-peg2-CH2cooh is unique due to its combination of the DBCO group, polyethylene glycol chain, and carboxylic acid group. Similar compounds include:
Dbco-peg4-CH2cooh: Contains a longer polyethylene glycol chain, providing increased solubility and flexibility.
Dbco-nhco-peg3-CH2cooh: Similar structure but with a different length of the polyethylene glycol chain.
Eigenschaften
IUPAC Name |
3-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O6/c29-24(12-15-33-17-18-34-16-13-26(31)32)27-14-11-25(30)28-19-22-7-2-1-5-20(22)9-10-21-6-3-4-8-23(21)28/h1-8H,11-19H2,(H,27,29)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUADKMWDSMAPKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,6-bis[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]-9H-carbazole;diiodide](/img/structure/B8103988.png)








